![molecular formula C25H27N3O5 B2727537 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide CAS No. 893985-43-8](/img/structure/B2727537.png)
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has a 2,3-dihydrobenzo[b][1,4]dioxin group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and dihydrobenzodioxin rings would likely contribute to its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the indole ring might undergo electrophilic substitution, while the acetoamide group could be involved in hydrolysis or condensation reactions .Scientific Research Applications
Chemical Synthesis and Derivatives
Research in chemical synthesis focuses on creating novel compounds with potential therapeutic applications. For instance, the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into imidazo[1,2‐a]benzimidazoles involves complex reactions that yield biologically active heterocyclic compounds. These synthetic pathways offer insights into designing compounds with specific biological activities by modifying their chemical structures (Troxler & Weber, 1974).
Pharmacological Profiles
Compounds similar to the specified chemical have been evaluated for their pharmacological properties. For instance, derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown potential as novel antipsychotic agents, offering insights into the development of therapeutic agents that do not interact with dopamine receptors but still exhibit antipsychotic-like profiles in behavioral animal tests (Wise et al., 1987).
Biological Interactions and Mechanisms
Research on indolo[3,2-b]carbazoles and related polycyclic aromatic hydrocarbons explores their interactions with specific binding sites for environmental toxins, such as dioxins in rat liver. This line of research illuminates the molecular mechanisms underlying the biological activity of these compounds, potentially contributing to the development of detoxifying agents or probes for environmental toxins (Gillner et al., 1993).
Antimicrobial Activities
The synthesis and in vitro antimicrobial activities of certain dihydropurin-8-ones highlight the potential of heterocyclic compounds in combating microbial infections. By modifying the arylamino component of these compounds, researchers aim to enhance their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, contributing to the search for new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with α2-adrenoceptor subtype c (alpha-2c) antagonists .
Mode of Action
Similar compounds have been reported to inhibit cholinestrases and lipoxygenase enzymes .
Biochemical Pathways
Similar compounds have been reported to affect the cholinergic system and lipoxygenase pathways .
Result of Action
Similar compounds have been reported to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-27(4-2)23(29)15-28-14-19(18-9-5-6-10-20(18)28)24(30)25(31)26-13-17-16-32-21-11-7-8-12-22(21)33-17/h5-12,14,17H,3-4,13,15-16H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKKZJUGRXHKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

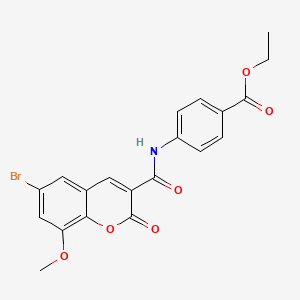
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2727455.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
![2-(3-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2727459.png)
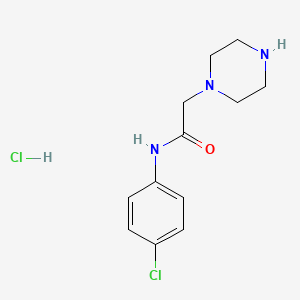
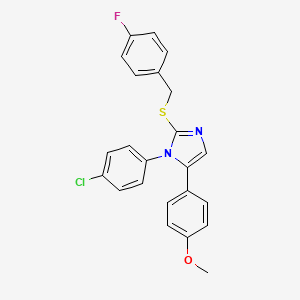
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2727465.png)
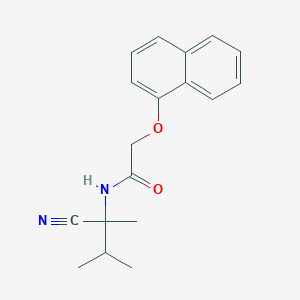

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)

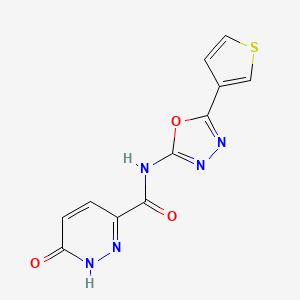
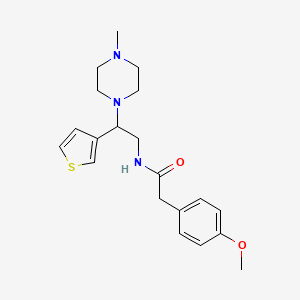
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)